molecular formula C22H23NO2 B1326567 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 932841-29-7

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No. B1326567
CAS RN: 932841-29-7
M. Wt: 333.4 g/mol
InChI Key: MXTUESDPDNFWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, also known as 4-IBPQC, is a synthetic, non-steroidal compound with potential applications in a variety of scientific research fields. 4-IBPQC has been studied for its potential use in drug development, as a chemical tool, and as a reagent for various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Mechanism One study discusses the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids through the reaction of acyl- and aroylpyruvic acids, proposing a formation mechanism based on ab initio quantum-chemical calculations (Rudenko et al., 2012). This approach might offer insights into synthesizing related compounds, including 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, by highlighting the potential mechanisms and synthetic routes.

Structural Characterization Another significant aspect of research involves the structural characterization of organotin(IV) carboxylates based on amide carboxylic acids, demonstrating diverse molecular architectures through various coordination modes and supramolecular interactions (Xiao et al., 2013). This study suggests that amide carboxylic acids, similar in functionality to the carboxylic acid group in 2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid, can lead to complex structures with potential applications in materials science and coordination chemistry.

Mechanism of Action

Target of Action

The compound “2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is structurally similar to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .

Mode of Action

As an NSAID, this compound likely works by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to decreased inflammation, pain, and fever .

Pharmacokinetics

The absorption of ibuprofen is rapid and complete when given orally . The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin . At doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine, with little of the drug being eliminated unchanged .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of COX enzymes, leading to a decrease in prostaglandin production . This results in cellular effects such as reduced inflammation, pain, and fever .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, individual factors such as age, sex, health status, and genetic factors can also influence the compound’s pharmacokinetics and pharmacodynamics .

properties

IUPAC Name

6,8-dimethyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-13(2)9-16-5-7-17(8-6-16)20-12-19(22(24)25)18-11-14(3)10-15(4)21(18)23-20/h5-8,10-13H,9H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTUESDPDNFWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.